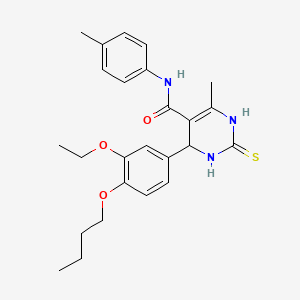![molecular formula C14H18N4OS2 B4061143 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B4061143.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide
Übersicht
Beschreibung
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis and lupus.
Wirkmechanismus
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide works by selectively inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide blocks the activation and proliferation of B-cells, leading to a reduction in inflammation and autoimmunity.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In animal studies, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide has been found to be well-tolerated, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide is its potency, which may require higher doses to achieve therapeutic efficacy.
Zukünftige Richtungen
Future research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the required dosage. Additionally, further studies could investigate the potential of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes.
In conclusion, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide is a promising therapeutic agent for the treatment of autoimmune diseases, with a selective mechanism of action and favorable pharmacokinetic profile. Further research is needed to fully understand its potential applications and optimize its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. In preclinical studies, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide has shown significant efficacy in reducing inflammation and joint destruction in animal models of rheumatoid arthritis. Additionally, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide has demonstrated promising results in the treatment of lupus, with studies showing a reduction in disease activity and improved kidney function.
Eigenschaften
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2/c1-3-11(20-14-18-17-13(15)21-14)12(19)16-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H2,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHHVUVWJSFNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4061063.png)
amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4061070.png)
![1-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4061072.png)
![1-(2-{[1-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}-4,4,4-trifluoro-1-methyl-3-oxo-1-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B4061076.png)
![N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4061090.png)
![6-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4061096.png)

![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[2-(2-pyridinyl)ethyl]urea bis(trifluoroacetate)](/img/structure/B4061123.png)

![2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4061136.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B4061148.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4061158.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4061166.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4061172.png)